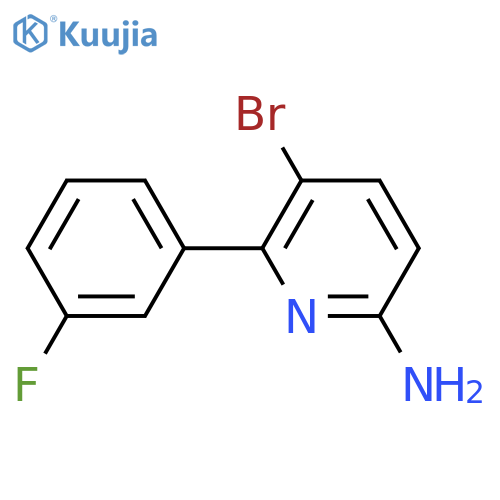Cas no 868360-25-2 (5-Bromo-6-(3-fluorophenyl)pyridin-2-amine)
5-ブロモ-6-(3-フルオロフェニル)ピリジン-2-アミンは、有機合成中間体として重要な化合物です。臭素とフッ素置換基を有するピリジン骨格を持ち、医薬品や農薬の開発において有用な構造単位を提供します。特に、ハロゲン原子の存在により、パラジウムカップリング反応などの交差結合反応に適した特性を示します。3位のフルオロフェニル基は分子の脂溶性を調整し、生物学的活性の最適化に寄与します。この化合物は高い純度で提供可能であり、研究用途における再現性の高い結果を得るために重要です。

868360-25-2 structure
商品名:5-Bromo-6-(3-fluorophenyl)pyridin-2-amine
CAS番号:868360-25-2
MF:C11H8BrFN2
メガワット:267.097024917603
MDL:MFCD30529961
CID:3273630
PubChem ID:57552209
5-Bromo-6-(3-fluorophenyl)pyridin-2-amine 化学的及び物理的性質
名前と識別子
-
- 2-PYRIDINAMINE, 5-BROMO-6-(3-FLUOROPHENYL)-
- 5-Bromo-6-(3-fluorophenyl)pyridin-2-amine
- 868360-25-2
- A1-03920
- E87959
- C11H8BrFN2
- SCHEMBL4050723
- BBYMNFIUXZMNRJ-UHFFFAOYSA-N
-
- MDL: MFCD30529961
- インチ: InChI=1S/C11H8BrFN2/c12-9-4-5-10(14)15-11(9)7-2-1-3-8(13)6-7/h1-6H,(H2,14,15)
- InChIKey: BBYMNFIUXZMNRJ-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 265.98549Da
- どういたいしつりょう: 265.98549Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 215
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 38.9Ų
5-Bromo-6-(3-fluorophenyl)pyridin-2-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | B177760-200mg |
5-Bromo-6-(3-fluorophenyl)pyridin-2-amine |
868360-25-2 | 200mg |
$ 810.00 | 2022-06-07 | ||
| TRC | B177760-100mg |
5-Bromo-6-(3-fluorophenyl)pyridin-2-amine |
868360-25-2 | 100mg |
$ 490.00 | 2022-06-07 | ||
| Matrix Scientific | 171415-1g |
5-Bromo-6-(3-fluorophenyl)pyridin-2-amine, 95% |
868360-25-2 | 95% | 1g |
$990.00 | 2023-09-07 | |
| Matrix Scientific | 171415-2g |
5-Bromo-6-(3-fluorophenyl)pyridin-2-amine, 95% |
868360-25-2 | 95% | 2g |
$1568.00 | 2023-09-07 |
5-Bromo-6-(3-fluorophenyl)pyridin-2-amine 関連文献
-
1. Trigger-responsive engineered-nanocarriers and image-guided theranostics for rheumatoid arthritisNadim Ahamad,Ameya Prabhakar,Ekta Singh,Eshant Bhatia,Shivam Sharma,Rinti Banerjee Nanoscale, 2020,12, 12673-12697
-
Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024
-
Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914
-
Ben Bardsley,Marco S. Smith,Bob H. Gibbon Org. Biomol. Chem., 2010,8, 1876-1880
-
Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067
868360-25-2 (5-Bromo-6-(3-fluorophenyl)pyridin-2-amine) 関連製品
- 67319-55-5(1,1'-Biphenyl, 2,3,5-trifluoro-)
- 73024-80-3(5-(Hexadecanoylamino)fluorescein)
- 857369-11-0(2-Oxoethanethioamide)
- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)
- 2034353-56-3(methyl 3,4-diethoxy-5-{6-methyl-4-oxo-4H,5H-1,2,3triazolo1,5-apyrazine-3-amido}benzoate)
- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)
- 1494935-08-8({1-(1-benzothiophen-3-yl)methylcyclopropyl}methanol)
- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)
- 733790-54-0(5-cyclopropyl-4-phenyl-4h-1,2,4-triazole-3-thiol)
- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)
推奨される供給者
江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬
